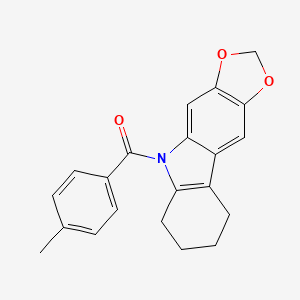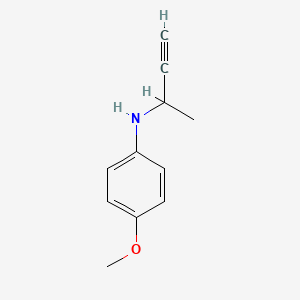
N-(But-3-yn-2-yl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-yn-2-yl)-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a methoxy group attached to the benzene ring and a but-3-yn-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of 4-methoxyaniline: The synthesis of N-(But-3-yn-2-yl)-4-methoxyaniline can be achieved through the alkylation of 4-methoxyaniline with but-3-yn-2-yl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of the but-3-yn-2-yl halide to form the desired product.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction between 4-methoxyaniline and a but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the alkyne group into the aniline derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(But-3-yn-2-yl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with reduced alkyne groups. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced alkyne derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(But-3-yn-2-yl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aniline derivatives. Its alkyne group can be utilized in click chemistry reactions to label biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(But-3-yn-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The alkyne group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules .
Comparison with Similar Compounds
N-(But-3-yn-2-yl)benzamide: This compound features a benzamide group instead of a methoxy group, leading to different reactivity and applications.
Hexanoic acid, but-3-yn-2-yl ester:
Uniqueness: N-(But-3-yn-2-yl)-4-methoxyaniline is unique due to the presence of both an alkyne group and a methoxy group on the aniline ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields. The methoxy group enhances the compound’s solubility and stability, while the alkyne group provides a site for further functionalization through click chemistry reactions.
Properties
CAS No. |
247123-16-6 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-4-methoxyaniline |
InChI |
InChI=1S/C11H13NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h1,5-9,12H,2-3H3 |
InChI Key |
ICYFRKNXVRXFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


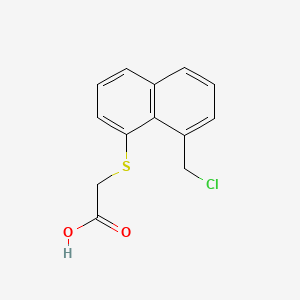
![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)
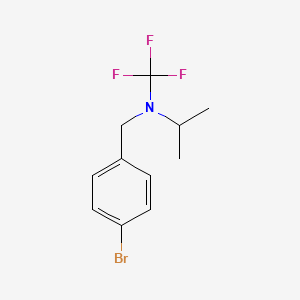
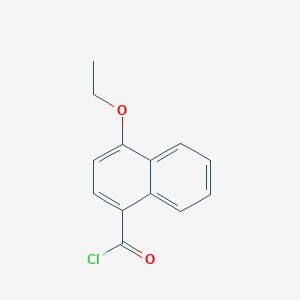
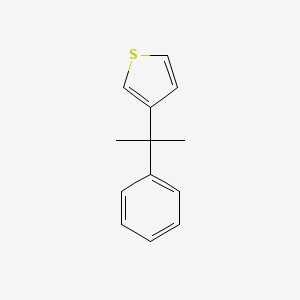
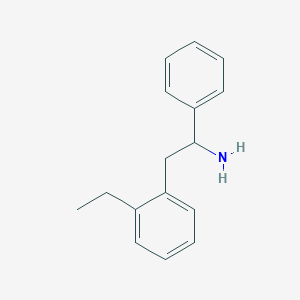
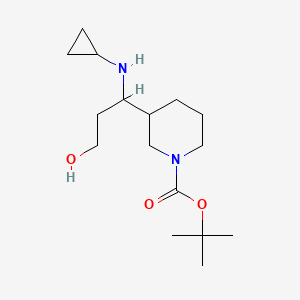
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)

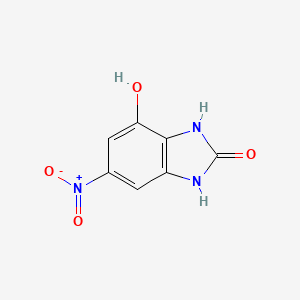
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
